molecular formula C11H22N2O3 B12962077 tert-Butyl (2S,4S)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate

tert-Butyl (2S,4S)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B12962077
M. Wt: 230.30 g/mol
InChI Key: WEDVNHOTDTUUJA-IUCAKERBSA-N
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Description

tert-Butyl (2S,4S)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a methoxy group attached to a pyrrolidine ring. It is often used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and other reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . The reaction proceeds through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot process.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4S)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, benzyl cyanide, and various reducing agents. Reaction conditions often involve controlled temperatures and the use of catalysts or metal-free conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted pyrrolidine compounds.

Scientific Research Applications

tert-Butyl (2S,4S)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2S,4S)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct reactivity and properties compared to other similar compounds. This makes it valuable in various synthetic and research applications.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-(aminomethyl)-4-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1

InChI Key

WEDVNHOTDTUUJA-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)OC

Origin of Product

United States

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